Dibutyltinbis(isooctyl 3-mercaptopropionate)
Description
Introduction to Organotin Chemistry and Relevance of Dibutyltinbis(isooctyl 3-mercaptopropionate)
Organotin compounds, defined by the presence of tin-carbon bonds, have shaped industrial chemistry since their discovery in the mid-19th century. Dibutyltinbis(isooctyl 3-mercaptopropionate) exemplifies the strategic application of organotin chemistry to address challenges in polymer degradation, leveraging the synergistic properties of tin and sulfur-based ligands.
Historical Context of Organotin Compounds in Industrial Chemistry
The origins of organotin chemistry trace back to 1849, when Edward Frankland synthesized diethyltin diiodide, marking the first documented organotin compound. This breakthrough laid the groundwork for systematic exploration of tin’s coordination chemistry, accelerated by the advent of Grignard reagents in the early 20th century, which simplified the formation of tin-carbon bonds. By the 1950s, the industrial utility of organotin compounds became evident, particularly in PVC stabilization. Early stabilizers like di-n-butyltin dilaurate mitigated thermal degradation but faced limitations in clarity and long-term stability.
The evolution of organotin stabilizers progressed through three generations:
- First-generation stabilizers (1950s–1970s): Dialkyltin long-chain mercaptans and mercaptoacetates, offering moderate heat stability but plagued by odor and poor light resistance.
- Second-generation stabilizers (1980s–1990s): Mixed mono-/di-alkyltin mercaptides, synthesized via reactions of mono- and di-butyltin chlorides with mercaptoacetate esters, enhancing thermal stability and compatibility.
- Third-generation stabilizers (2000s–present): Monoalkyltin short-chain mercaptides and sulfides, optimized for high tin content and reduced environmental impact.
Dibutyltinbis(isooctyl 3-mercaptopropionate) emerged as a second-generation stabilizer, addressing the need for improved processing efficiency and material performance in rigid PVC applications such as piping and window profiles.
Role of Mercaptopropionate Ligands in Tin-Based Stabilizers
The efficacy of dibutyltinbis(isooctyl 3-mercaptopropionate) hinges on the unique properties of its mercaptopropionate ligands. These ligands, derived from 3-mercaptopropionic acid, feature a thiol (-SH) group that coordinates with tin, forming stable Sn–S bonds. The ligand’s dual functionality—a sulfur atom for HCl scavenging and an ester group for polymer compatibility—enables precise stabilization mechanisms:
HCl Scavenging and Radical Trapping
During PVC processing, thermal degradation releases hydrochloric acid (HCl), which catalyzes further decomposition. The thiol groups in mercaptopropionate ligands react stoichiometrically with HCl, forming non-volatile tin chlorides and interrupting autocatalytic degradation:
$$
\text{R}2\text{Sn(SR')}2 + 2\text{HCl} \rightarrow \text{R}2\text{SnCl}2 + 2\text{HSR'}
$$
This reaction suppresses the formation of polyene sequences responsible for discoloration, preserving the polymer’s optical and mechanical properties.
Steric and Electronic Effects
The isooctyl substituent on the mercaptopropionate ligand introduces steric bulk, reducing the tin center’s Lewis acidity and minimizing unwanted side reactions with PVC chains. Concurrently, the electron-donating ester group enhances ligand lability, facilitating dynamic exchange with labile chloride sites on the polymer.
Lubrication and Compatibility
Isooctyl groups improve miscibility with PVC matrices, reducing phase separation during extrusion. This compatibility ensures uniform stabilizer distribution, critical for maintaining consistent thermal stability across large-scale production batches.
Properties
CAS No. |
26761-46-6 |
|---|---|
Molecular Formula |
C30H60O4S2Sn |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 3-[dibutyl-[3-oxo-3-(2,2,4-trimethylpentoxy)propyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(2)7-11(3,4)8-13-10(12)5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
PSSJZBIVTOSSIU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCC(C)(C)CC(C)C)SCCC(=O)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
Understanding the properties of the ligand, isooctyl 3-mercaptopropionate, is essential for optimizing esterification conditions.
| Property | Value |
|---|---|
| Chemical formula | C11H22O2S |
| Molecular weight | 218.36 g/mol |
| Boiling point | 109-112 °C at 2 mm Hg |
| Density | 0.950 g/mL at 25 °C |
| Vapor pressure | 0.28-0.45 Pa at 20-25 °C |
| Flash point | 14 °F |
| Storage temperature | 2-8 °C (protect from light) |
| LogP (partition coefficient) | 4.62-5.33 at 30 °C, pH 6.3 |
These properties indicate that isooctyl 3-mercaptopropionate is a relatively volatile and hydrophobic liquid, requiring careful handling and storage during synthesis to prevent degradation or loss.
Reaction Conditions and Yields
The Grignard reaction requires anhydrous conditions and inert atmosphere to prevent hydrolysis of sensitive intermediates.
The redistribution and hydrolysis steps for dibutyltin dichloride and oxide formation proceed with high yields (>95%).
Esterification with isooctyl 3-mercaptopropionate typically occurs under mild heating with removal of water or by-product to drive the reaction to completion.
The overall process is designed to minimize exposure to moisture and oxygen, which can degrade organotin intermediates.
Summary Table of Preparation Steps
| Step No. | Process Step | Reactants/Intermediates | Conditions/Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Grignard reagent formation | Butyl halide + Mg | Cyclohexane solvent, inert atmosphere | >95 |
| 2 | Tetrabutyltin synthesis | Grignard reagent + SnCl4 | Batch reactor | >95 |
| 3 | Redistribution to dibutyltin dichloride | Tetrabutyltin + SnCl4 | Controlled temperature | >95 |
| 4 | Hydrolysis to dibutyltin oxide | Dibutyltin dichloride + NaOH | Aqueous conditions | >95 |
| 5 | Esterification | Dibutyltin oxide + isooctyl 3-mercaptopropionate | Mild heating, water removal | >95 |
Research Findings and Industrial Perspectives
Toxicological evaluations indicate that dibutyltin compounds, including dibutyltinbis(isooctyl 3-mercaptopropionate), pose reproductive, immunotoxic, and genotoxic risks, which necessitates controlled manufacturing environments and handling protocols.
The Grignard method remains the predominant industrial route due to its high yields and well-established process controls.
Importation of tetrabutyltin intermediates from specialized producers using alkyl aluminum processes is economically favorable for some manufacturers.
The ligand, isooctyl 3-mercaptopropionate, is a specialized ester with chain transfer agent properties, influencing polymerization processes where the dibutyltin compound is applied.
Chemical Reactions Analysis
Types of Reactions: Dibutyltinbis(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the isooctyl 3-mercaptopropionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Chemical Stabilization
Dibutyltinbis(isooctyl 3-mercaptopropionate) is primarily utilized as a stabilizer in polymer formulations, particularly polyvinyl chloride (PVC). It helps to enhance the thermal stability and light resistance of PVC products, thereby extending their lifespan and maintaining their mechanical properties under environmental stress. The compound acts synergistically with other stabilizers, such as hydroxybenzophenones, to provide comprehensive protection against ultraviolet radiation and thermal degradation .
Environmental and Toxicological Assessments
The environmental impact and toxicity of dibutyltin compounds have been extensively studied. Research indicates that dibutyltin compounds can exhibit reproductive and developmental toxicity, immunotoxicity, and potential genotoxic effects. For instance, studies have shown that exposure to dibutyltin compounds may lead to thymus atrophy and reduced cellularity in lymphoid tissues . Furthermore, while dibutyltin compounds are generally less neurotoxic than trialkyltin compounds, they still pose significant health risks upon prolonged exposure .
Table 1: Toxicological Profile of Dibutyltin Compounds
| Effect | Observation |
|---|---|
| Reproductive Toxicity | Increased pre-implantation loss observed |
| Developmental Toxicity | Foetal malformations at low doses |
| Immunotoxicity | Thymus atrophy and reduced cellularity |
| Neurotoxicity | Present at near-lethal doses |
Industrial Applications
In addition to stabilization in plastics, dibutyltinbis(isooctyl 3-mercaptopropionate) has been applied in various industrial processes. Its properties make it suitable for use in:
- Rubber Production : As a curing agent that enhances the elasticity and durability of rubber products.
- Coatings : In paint formulations where it serves as a biocide to prevent microbial growth.
- Adhesives : To improve the adhesion properties of bonding agents used in construction and manufacturing .
Case Studies
Several case studies highlight the effectiveness of dibutyltinbis(isooctyl 3-mercaptopropionate) in practical applications:
- Polymer Formulation : A study demonstrated that incorporating this compound into PVC formulations significantly improved UV resistance compared to formulations without it. This was particularly beneficial for outdoor applications where prolonged exposure to sunlight is common .
- Toxicity Reduction Strategies : Research has focused on mitigating the toxic effects associated with dibutyltin compounds by exploring alternative stabilizers that provide similar benefits without the associated health risks. This has led to innovations in safer polymer production methods .
Mechanism of Action
The mechanism by which Dibutyltinbis(isooctyl 3-mercaptopropionate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes.
Comparison with Similar Compounds
Structural and Functional Differences
Key structurally analogous compounds include:
Functional Insights :
- Ligand effects : The 3-mercaptopropionate ligand offers longer alkyl chains than thioglycollate (mercaptoacetate), improving compatibility with hydrophobic polymers and reducing volatility .
- Thermal stability : Dibutyltin dilaurate (laurate ligand) is less effective in high-temperature PVC processing compared to mercaptopropionate derivatives due to lower sulfur content .
Key Findings :
Biological Activity
Dibutyltinbis(isooctyl 3-mercaptopropionate) is an organotin compound with significant biological activity, primarily used in industrial applications as a stabilizer and biocide. This article explores its biological effects, toxicity, and potential applications through diverse research findings and case studies.
Chemical Structure and Properties
Dibutyltinbis(isooctyl 3-mercaptopropionate) is derived from dibutyltin and isooctyl 3-mercaptopropionate, with the following structural formula:
- Molecular Formula :
- Molecular Weight : 418.81 g/mol
The compound's structure contributes to its reactivity and biological interactions, particularly in relation to its mercapto groups which can participate in various biochemical processes.
1. Antimicrobial Properties
Dibutyltin compounds, including dibutyltinbis(isooctyl 3-mercaptopropionate), exhibit significant antimicrobial activity. Studies have shown that these compounds are effective against a range of bacteria and fungi, making them valuable in agricultural and industrial applications as biocides. For instance, dibutyltin derivatives have been utilized in formulations to control microbial growth in PVC products .
2. Toxicological Effects
The biological activity of dibutyltin compounds is closely linked to their toxicity profiles. Key findings include:
- Acute Toxicity : Dibutyltin compounds exhibit varying levels of acute toxicity depending on the specific formulation and route of exposure. For example, dibutyltin dichloride has shown higher toxicity compared to dibutyltin bis(isooctyl thioglycolate) .
- Reproductive and Developmental Toxicity : Research indicates that repeated exposure to dibutyltin compounds can lead to reproductive toxicity, including reduced fertility and developmental malformations in animal models .
- Immunotoxicity : The thymus has been identified as a target organ for dibutyltin compounds, with studies indicating thymus atrophy and lymphoid depletion following exposure .
3. Genotoxicity
Dibutyltin compounds are suspected of having genotoxic effects, as evidenced by increased incidences of chromosomal damage in laboratory studies. While specific data on dibutyltinbis(isooctyl 3-mercaptopropionate) is limited, related compounds have demonstrated potential for DNA damage .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various organotin compounds found that dibutyltinbis(isooctyl 3-mercaptopropionate) significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This highlights its potential application as a preservative in consumer products .
Case Study 2: Reproductive Toxicity Assessment
In a reproductive toxicity study involving rats exposed to dibutyltin dichloride, researchers observed increased pre-implantation losses and fetal malformations at doses as low as 10 mg/kg body weight. While direct studies on dibutyltinbis(isooctyl 3-mercaptopropionate) are lacking, such findings suggest caution when considering similar compounds for use in environments where human exposure is possible .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Acute Toxicity | Varies by formulation; some show significant toxicity |
| Reproductive Toxicity | Associated with fertility issues and malformations |
| Immunotoxicity | Target organ effects on thymus |
| Genotoxicity | Potential for DNA damage observed |
Q & A
Q. What are the validated methods for synthesizing dibutyltinbis(isooctyl 3-mercaptopropionate) and ensuring purity?
- Methodological Answer : Synthesis involves esterification of 3-mercaptopropionic acid with isooctanol, followed by reaction with dibutyltin oxide. Purification typically employs vacuum distillation or column chromatography. Characterization requires 1H/13C NMR to confirm ester bond formation and tin coordination, FTIR for thiolate-Sn bonding (500–600 cm⁻¹), and elemental analysis to verify stoichiometry (C30H60O4S2Sn1). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and include purity thresholds (>95% by HPLC) in supplementary materials .
Q. How can researchers assess the acute toxicity profile of dibutyltinbis(isooctyl 3-mercaptopropionate) in biological systems?
- Methodological Answer : Conduct in vitro assays (e.g., MTT for cell viability in HepG2 cells) and in vivo studies (OECD Guideline 423 for acute oral toxicity in rodents). Monitor biomarkers like glutathione depletion (HPLC) and oxidative stress (SOD/CAT activity). Compare results with structurally related compounds (e.g., dibutyltin dilaurate ) to identify structure-activity relationships. Ensure compliance with ethical protocols for animal studies, including IRB approval for human cell lines .
Q. What analytical techniques are critical for verifying the structural integrity of this compound during storage?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via GC-MS for volatile byproducts (e.g., isooctyl mercaptopropionate) and X-ray crystallography to detect crystallographic changes. Include a degradation rate table in supplementary materials, adhering to journal guidelines for data presentation .
Advanced Research Questions
Q. How can contradictory data on the catalytic efficiency of dibutyltinbis(isooctyl 3-mercaptopropionate) in polymerization reactions be resolved?
- Methodological Answer : Perform kinetic studies under controlled conditions (monomer concentration, temperature) using real-time Raman spectroscopy to track polymerization rates. Compare with alternative catalysts (e.g., dimethyltin derivatives ). Apply multivariate regression to isolate variables (e.g., solvent polarity, initiator ratio). Publish raw kinetic datasets and statistical analyses in open-access repositories to enable meta-analyses .
Q. What mechanistic insights explain the compound’s role in stabilizing vinyl chloride-acrylic copolymers?
- Methodological Answer : Use DFT calculations to model Sn-S interaction energetics and TEM/EDX to map tin distribution in polymer matrices. Conduct TGA-DSC to correlate thermal stability with Sn-thiolate coordination. Reference analogous systems (e.g., dibutyltin dilaurate in styrene-acrylic copolymers ) to contextualize findings. Publish computational models as supplementary code .
Q. How do degradation products of dibutyltinbis(isooctyl 3-mercaptopropionate) impact environmental matrices?
- Methodological Answer : Simulate environmental degradation (UV exposure, hydrolytic conditions) and quantify tin leaching via ICP-MS . Use QSAR models to predict ecotoxicity of byproducts (e.g., dibutyltin oxides). Compare with regulatory thresholds (e.g., EU REACH). Include a comparative table of leaching rates under varied pH/temperature conditions in supplementary data .
Key Considerations for Publication
- Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including raw spectra and crystallographic data in supplementary files .
- Ethical Compliance : Address potential conflicts of interest (e.g., industrial funding) and adhere to IRB standards for biological studies .
- Data Contradictions : Use meta-analytical frameworks to reconcile divergent results, citing prior work on tin-based catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
